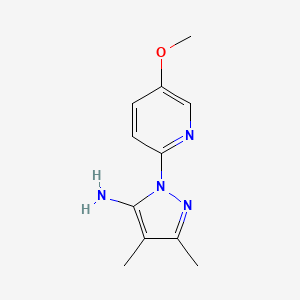
4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclohexanecarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a nucleophile to introduce the benzyloxy group.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Cyclohexanecarbonitrile Formation: The final step involves the formation of the cyclohexanecarbonitrile moiety through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile can undergo various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)benzaldehyde: Shares the benzyloxy group but differs in the aldehyde functional group.
4-(Benzyloxy)benzonitrile: Similar structure with a benzonitrile group instead of the cyclohexanecarbonitrile moiety.
4-(Benzyloxy)benzylamine: Contains a benzyloxy group and an amine group, similar to the methylamino group in the target compound.
Uniqueness
4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
1-(methylamino)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H20N2O/c1-17-15(12-16)9-7-14(8-10-15)18-11-13-5-3-2-4-6-13/h2-6,14,17H,7-11H2,1H3 |
InChI 键 |
QKAPGQNMASBPCZ-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CCC(CC1)OCC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)




![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)




